

"basicity and pKa of Thiane-4-thiol"

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Compound of Interest

Compound Name: *Thiane-4-thiol*

Cat. No.: *B2951869*

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An In-depth Technical Guide on the Basicity and pKa of **Thiane-4-thiol**

Introduction

Thiane-4-thiol, a saturated heterocyclic compound containing a thiol functional group, is of significant interest to researchers in medicinal chemistry and materials science. The sulfur atom within the thiane ring and the exocyclic sulfhydryl group (-SH) impart unique physicochemical properties that govern its reactivity and potential applications. Understanding the acidity (pKa) of the thiol group and the basicity of the sulfur atoms is fundamental to predicting the molecule's behavior in physiological environments and chemical reactions. The pKa value, in particular, dictates the equilibrium between the protonated thiol (R-SH) and its conjugate base, the thiolate anion (R-S⁻), at a given pH. This equilibrium is critical as the thiolate is a significantly more potent nucleophile, playing a central role in many biological and synthetic transformations. This guide provides a comprehensive overview of the pKa and basicity of **Thiane-4-thiol**, its reactivity, relevant experimental protocols, and its role in chemical and biological systems.

Physicochemical Properties: pKa and Basicity

While a specific, experimentally determined pKa value for **Thiane-4-thiol** is not readily available in the reviewed literature, a reliable estimate can be derived from analogous aliphatic thiols. Thiols are generally more acidic than their alcohol counterparts due to the larger size and greater polarizability of the sulfur atom, which helps stabilize the negative charge of the thiolate conjugate base.^{[1][2]} For instance, butanethiol has a pKa of approximately 10.5-10.78,

which is significantly lower than the pKa of butanol (~15).^{[1][3]} Therefore, the pKa of **Thiane-4-thiol** is expected to be in a similar range, approximately 10-11.

The basicity of **Thiane-4-thiol** is associated with the lone pairs of electrons on the two sulfur atoms. The thiol sulfur is weakly basic and can be protonated only by strong acids.^[4] The resulting thiolate anion (formed upon deprotonation) is a much stronger base and an excellent soft nucleophile, readily participating in S_N2 reactions with alkyl halides to form thioethers.^{[2][5]}

Quantitative Data for Thiane-4-thiol and Analogous Compounds

The following table summarizes the pKa values for relevant thiol-containing compounds to provide context for the estimated pKa of **Thiane-4-thiol**.

Compound Name	Structure	pKa Value	Notes
Thiane-4-thiol	Tetrahydro-2H-thiopyran-4-thiol	~10-11 (Estimated)	Based on analogous aliphatic thiols.
1-Butanethiol	CH ₃ (CH ₂) ₃ SH	10.5 - 10.78 ^{[1][3]}	A simple, linear alkyl thiol.
Thiophenol	C ₆ H ₅ SH	6.0 ^[1]	Aromatic thiol; acidity is increased due to resonance stabilization of the thiophenolate anion.
General Alkyl Thiols	R-SH (R=alkyl)	~11 ^[5]	Thiols are generally about 5 pKa units more acidic than corresponding alcohols. ^[5]

Relationship Between pKa, pH, and Thiol Reactivity

The reactivity of a thiol is intrinsically linked to its pKa and the pH of the surrounding medium. The Henderson-Hasselbalch equation demonstrates that when the pH is equal to the pKa, the

concentrations of the protonated thiol (R-SH) and the deprotonated thiolate anion (R-S⁻) are equal. The thiolate anion is the more reactive species in nucleophilic reactions.^[6] Therefore, a lower pKa value means that a significant concentration of the reactive thiolate can exist at physiological pH (~7.4), enhancing its potential for biological activity.^[6]

Caption: Logical relationship between pH, pKa, and thiol nucleophilic reactivity.

General Reactivity and Signaling Pathways

Thiols are versatile functional groups involved in a wide array of chemical reactions and biological signaling pathways.

- **Oxidation-Reduction:** Thiols can be readily oxidized to form disulfides (R-S-S-R). This reversible reaction is a cornerstone of cellular redox regulation, famously seen in the cysteine-cystine equilibrium.^[1] More potent oxidizing agents can lead to the irreversible formation of sulfinic (RSO₂H) and sulfonic (RSO₃H) acids.
- **Nucleophilic Reactions:** As potent nucleophiles, thiolates participate in Michael additions and S_N2 reactions. A prominent example is the thiol-ene reaction, a "click chemistry" process where a thiol adds across a double bond, which is highly efficient for polymer synthesis and bioconjugation.^{[7][8]}
- **Redox Signaling:** In biological systems, the thiol groups of cysteine residues in proteins act as "redox switches."^[9] Their state of oxidation can alter protein structure and function, thereby modulating signaling pathways. Key modifications include:
 - **S-glutathionylation:** Formation of a mixed disulfide with glutathione.
 - **S-nitrosylation:** Reaction with nitric oxide species to form an S-nitrosothiol (R-SNO).^[10]
 - **Sulfenylation:** Oxidation to a sulfenic acid (R-SOH), a key intermediate in redox signaling.^{[9][11]}

These modifications are crucial in regulating processes from antioxidant defense to apoptosis.^{[9][12]}

Caption: General pathways of thiol modification in redox signaling.

Experimental Protocols

Protocol 1: Plausible Synthesis of Thiane-4-thiol

A common method for synthesizing thiols involves the conversion of an alcohol to a leaving group (like a mesylate), followed by nucleophilic substitution with a sulfur nucleophile and subsequent reduction. The following is a representative workflow.

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